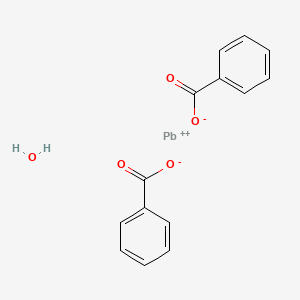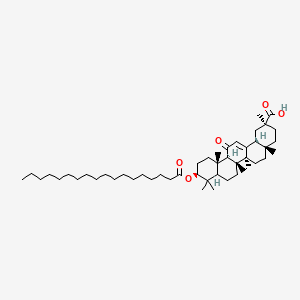![molecular formula C10H11BrN2O B1513073 1-(6-bromoimidazo[1,2-a]pyridin-3-yl)propan-1-ol](/img/structure/B1513073.png)
1-(6-bromoimidazo[1,2-a]pyridin-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)propan-1-ol is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents . The presence of a bromine atom at the 6-position of the imidazo[1,2-a]pyridine ring enhances its reactivity and potential for further functionalization .
Preparation Methods
The synthesis of 1-(6-bromoimidazo[1,2-a]pyridin-3-yl)propan-1-ol typically involves the cyclization of 2-aminopyridine with α-bromoketones under specific reaction conditions . One common method includes the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent . The reaction proceeds through a one-pot tandem cyclization/bromination process, which does not require a base . This method is advantageous due to its mild reaction conditions and the absence of metal catalysts .
Chemical Reactions Analysis
1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as TBHP.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures.
Common reagents used in these reactions include TBHP, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)propan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(6-bromoimidazo[1,2-a]pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom enhances its binding affinity to certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)propan-1-ol can be compared with other imidazo[1,2-a]pyridine derivatives such as:
These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the propan-1-ol group in this compound makes it unique and suitable for specific applications in medicinal chemistry .
Properties
Molecular Formula |
C10H11BrN2O |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
1-(6-bromoimidazo[1,2-a]pyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C10H11BrN2O/c1-2-9(14)8-5-12-10-4-3-7(11)6-13(8)10/h3-6,9,14H,2H2,1H3 |
InChI Key |
IJZUDNLYSCTHEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=C2N1C=C(C=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1513017.png)




